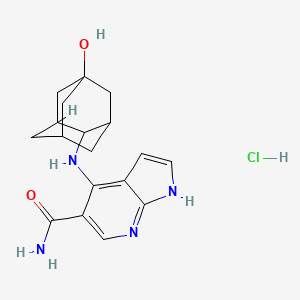

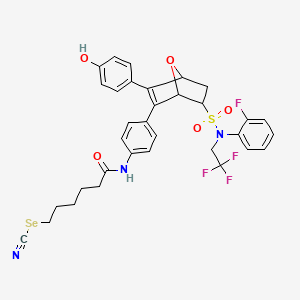

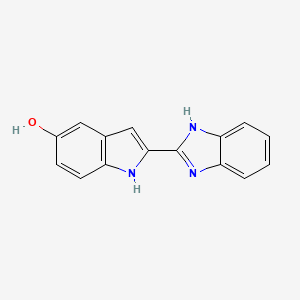

![molecular formula C31H29ClFN5O3 B12391226 (1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)

(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

G12Si-5 is a covalent inhibitor specifically targeting the K-RasG12S mutant. It has shown significant inhibitory effects with a Ki value of 26 µM. This compound binds to the S-IIP structural domain, inhibiting oncogenic signaling and reducing ERK phosphorylation levels in KRAS G12S mutant cells .

Preparation Methods

The synthesis of G12Si-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the acylation of serine residues .

Chemical Reactions Analysis

G12Si-5 undergoes covalent modification reactions, particularly targeting the serine residue in the KRAS G12S mutant. This covalent binding reduces the content of KRAS-GTP and significantly inhibits the level of phosphorylated ERK in cells . The major product formed from this reaction is the modified KRAS protein with reduced oncogenic activity .

Scientific Research Applications

G12Si-5 has been extensively studied for its applications in cancer therapy. It has shown promise in inhibiting the growth of cancer cells with the KRAS G12S mutation. This compound is particularly useful in precision cancer therapy, where it targets specific genetic mutations in cancer cells, leading to more effective and less toxic treatments . Additionally, G12Si-5 is used in research to understand the molecular mechanisms of KRAS-driven cancers and to develop new therapeutic strategies .

Mechanism of Action

The mechanism of action of G12Si-5 involves its covalent binding to the serine residue in the KRAS G12S mutant. This binding inhibits the oncogenic signaling pathways by reducing the levels of KRAS-GTP and phosphorylated ERK. The compound effectively locks the KRAS protein in an inactive state, preventing it from promoting uncontrolled cell proliferation .

Comparison with Similar Compounds

G12Si-5 is part of a series of compounds designed to target KRAS mutations. Similar compounds include G12Si-1 and G12Si-2, which also target the KRAS G12S mutant but with varying degrees of efficacy . Compared to these compounds, G12Si-5 has shown the best inhibitory effect, making it a unique and valuable tool in cancer research and therapy .

Properties

Molecular Formula |

C31H29ClFN5O3 |

|---|---|

Molecular Weight |

574.0 g/mol |

IUPAC Name |

(1R,6R)-3-[7-(8-chloronaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |

InChI |

InChI=1S/C31H29ClFN5O3/c32-22-8-2-6-18-5-1-7-20(24(18)22)26-25(33)27-21(15-34-26)28(37-14-9-19-23(16-37)41-29(19)39)36-30(35-27)40-17-31-10-3-12-38(31)13-4-11-31/h1-2,5-8,15,19,23H,3-4,9-14,16-17H2/t19-,23+/m1/s1 |

InChI Key |

PUOCGYIRJRNMJS-XXBNENTESA-N |

Isomeric SMILES |

C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CC[C@@H]6[C@H](C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F |

Canonical SMILES |

C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CCC6C(C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

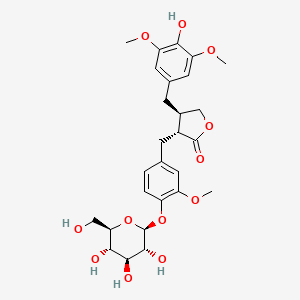

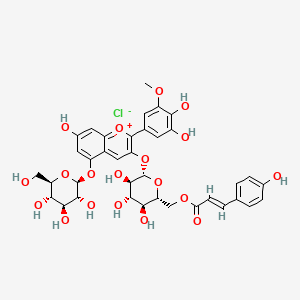

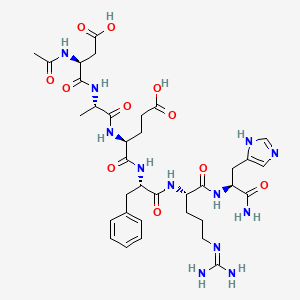

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)

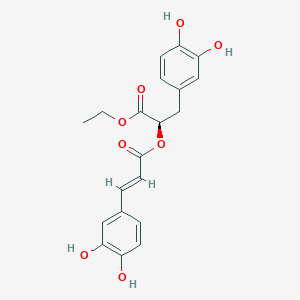

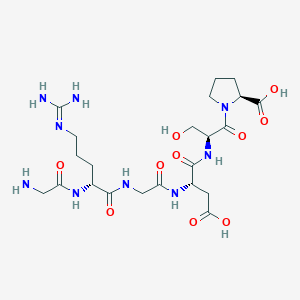

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

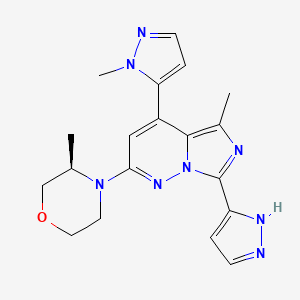

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)

![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)